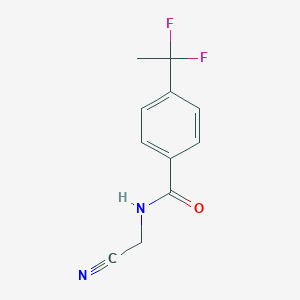

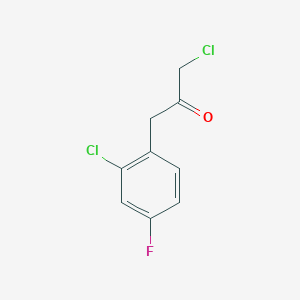

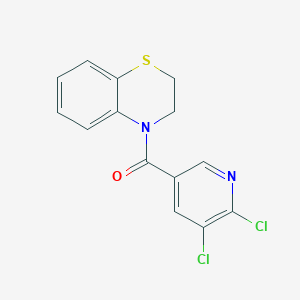

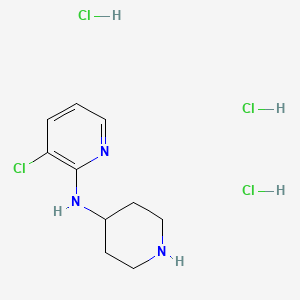

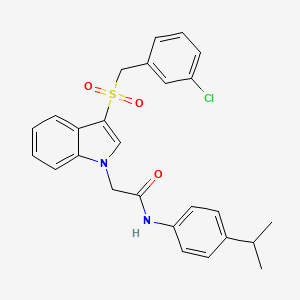

![molecular formula C18H17NO5S3 B2887131 Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate CAS No. 2097933-27-0](/img/structure/B2887131.png)

Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bithiophene derivatives involves various catalytically or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . The crucial substrates for these catalytic reactions include 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its components. The 2,2’-bithiophene component has a molecular formula of C8H6S2 . Methyl benzoate, another component, has a molecular formula of C6H5COOCH3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bithiophene derivatives include coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . These reactions, combined with non-catalytic ones, have been used to synthesize new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two, or six bithiophenyl moieties .Applications De Recherche Scientifique

Organic Electronics

Bithiophene derivatives: are widely used in the field of organic electronics due to their excellent optoelectronic properties . The compound , with its bithiophene core, can be utilized in the development of organic light-emitting diodes (OLEDs) , organic field-effect transistors (OFETs) , and organic solar cells (OSCs) . Its ability to form stable π-conjugated systems makes it a valuable material for creating components that require high charge carrier mobility and tunable energy levels.

Pharmaceutical Synthesis

The bithiophene moiety is known to be a significant structure in pharmaceutical synthesis. It serves as a precursor for the creation of bioactive molecules with a variety of pharmacological activities, including antifungal , antihypertensive , anticancer , antiulcer , antipsychotic , and antiviral properties . This makes it an essential scaffold for the development of new drug candidates.

Material Science

In material science, the versatility and stability of bithiophene derivatives allow for their use in creating new materials with desired properties. The compound can be incorporated into polymers or other materials to enhance their stability, conductivity, or to impart other specific characteristics needed for advanced applications .

Catalysis

The bithiophene derivatives can act as catalysts in various chemical reactions. Their conjugated system and reactive functional groups make them suitable for facilitating reactions that require precise control over the reaction environment and outcomes .

Fluorescent Probes

Due to their inherent luminescent properties, bithiophene derivatives can be used as fluorescent probes in biological and chemical sensing applications . They can be engineered to respond to specific stimuli, making them useful for detecting the presence of particular ions, molecules, or changes in environmental conditions.

Energy Storage

Compounds containing bithiophene units have potential applications in energy storage devices. Their structural properties can contribute to the efficiency and stability of batteries and supercapacitors, which are crucial for the development of renewable energy technologies .

Mécanisme D'action

Target of Action

Compounds containing thiophene, bithiophene or oligothiophene motifs are particularly popular because they are used in various fields of science and technology .

Mode of Action

It’s known that compounds containing bithiophene motifs can participate in various types of reactions including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .

Biochemical Pathways

It’s known that compounds containing bithiophene motifs can be involved in various catalytic reactions .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by its chemical structure, and in this case, the presence of the bithiophene motif could potentially influence these properties .

Result of Action

Compounds containing bithiophene motifs are used in various fields of science and technology, including organic electronics .

Action Environment

The stability and efficacy of a compound can be influenced by factors such as temperature, ph, and the presence of other compounds .

Propriétés

IUPAC Name |

methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S3/c1-24-18(21)12-4-6-13(7-5-12)27(22,23)19-11-14(20)15-8-9-17(26-15)16-3-2-10-25-16/h2-10,14,19-20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXINASAZUVAWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2887054.png)

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2887058.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)

![5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2887065.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2887069.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2887071.png)